2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that features both a pyrazole and an isoindole moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including inflammation, tumor growth, diabetes, allergies, and more .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to changes in the function of these targets . For instance, some compounds inhibit enzyme activity, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been reported to induce a variety of effects at the molecular and cellular level . For instance, some compounds may induce cell death, inhibit cell proliferation, or modulate immune responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the pyrazole ring.
Formation of the Isoindole Moiety: The isoindole moiety can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated reagents and bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 2-[3-(4-Amino-1H-pyrazol-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific propyl chain length, which can influence its chemical reactivity and biological activity. The combination of the pyrazole and isoindole moieties also provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-[3-(4-aminopyrazol-1-yl)propyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-10-8-16-17(9-10)6-3-7-18-13(19)11-4-1-2-5-12(11)14(18)20/h1-2,4-5,8-9H,3,6-7,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKKAUZBAREALI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=C(C=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170876 | |
Record name | 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240573-27-6 | |
Record name | 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240573-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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